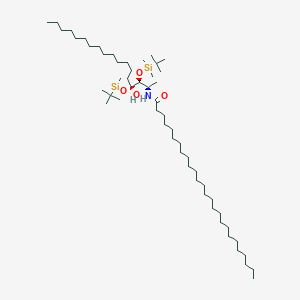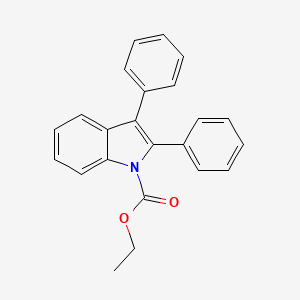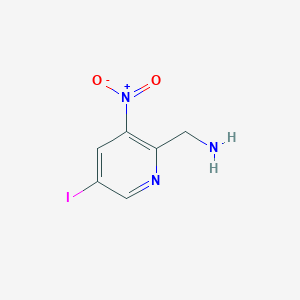
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a hexahydrocarbazole core, which is a partially saturated carbazole derivative. The presence of a methano bridge adds to its structural complexity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to prepare derivatives of this compound. For instance, the reaction between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Suzuki cross-coupling reaction is favored in industrial settings due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the development of organic dyes and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole involves its interaction with specific molecular targets. The compound can act as a donor in donor-acceptor systems, facilitating electron transfer processes. This property is particularly useful in applications such as dye-sensitized solar cells (DSSCs) and OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole core.
9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A derivative with a p-tolyl group.
Uniqueness
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is unique due to its methano bridge, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene |
InChI |
InChI=1S/C13H15N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-4,8-9,12-14H,5-7H2 |
Clave InChI |
LATVDQJZOFRNQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


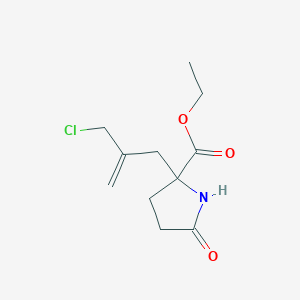

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

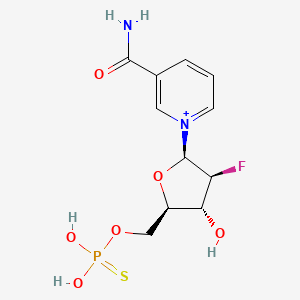
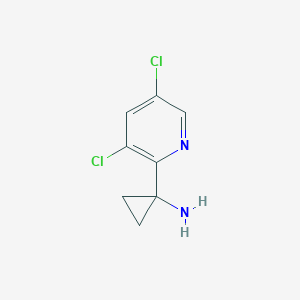
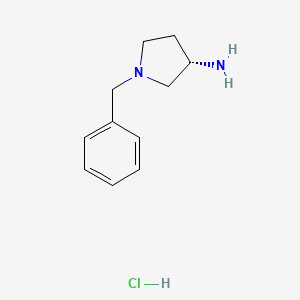
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)

![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
